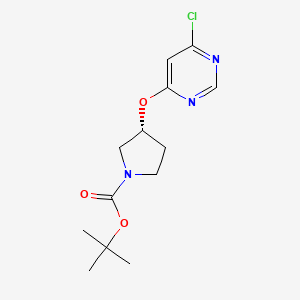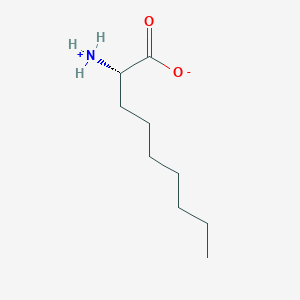
AC-ASN(TRT)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-ASN(TRT)-OH is a compound that features a trityl-protected amino group. The trityl group is commonly used in organic synthesis as a protecting group for amines, alcohols, and thiols due to its stability and ease of removal under mild conditions . This compound is particularly significant in peptide synthesis and protein chemistry, where protecting groups are essential for selective reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-ASN(TRT)-OH typically involves the protection of the amino group with a trityl group. One common method involves the reaction of the amino acid with trityl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the trityl-protected amino acid.
Industrial Production Methods
Industrial production of trityl-protected compounds often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acid is attached to a resin, and the trityl group is introduced using trityl chloride. The process allows for the efficient production of large quantities of the protected amino acid with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
AC-ASN(TRT)-OH undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) in dichloromethane (CH2Cl2) are commonly used.
Reduction: Lithium powder and a catalytic amount of naphthalene are used for reductive detritylation.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for the removal of the trityl group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various trityl derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AC-ASN(TRT)-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Chemistry: Employed in the modification and labeling of proteins.
Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its versatile protecting group.
Bioconjugation: Applied in the development of bioconjugates for various biomedical applications.
Wirkmechanismus
The mechanism of action of AC-ASN(TRT)-OH primarily involves the protection of the amino group. The trityl group stabilizes the amino group, preventing unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for subsequent reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyloxycarbonyl (Boc) Protected Amino Acids: Boc-protected amino acids are commonly used in peptide synthesis but require harsher conditions for removal compared to trityl-protected amino acids.
N-Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: Fmoc-protected amino acids are another alternative, offering different stability and removal conditions.
Uniqueness
AC-ASN(TRT)-OH is unique due to the stability of the trityl group under a wide range of conditions and its ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis and protein chemistry applications .
Eigenschaften
IUPAC Name |
(2S)-2-[acetyl(trityl)amino]-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18(28)27(22(24(30)31)17-23(26)29)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H2,26,29)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYRTNTXJTDKV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
![Dibenzo[b,d]thiophen-3-ylboronic acid](/img/structure/B7980532.png)




![(2R)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7980566.png)
![(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7980573.png)

![methyl 4-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7980605.png)


